m-Cresyl propionate
Description
Historical Trajectories in the Study of Cresyl Esters
The scientific investigation of cresyl esters is intrinsically linked to the study of their parent compounds, cresols. Cresols (isomeric with the formula CH3C6H4OH) are methylphenols and have been traditionally extracted from coal tar. nih.govennoreindiachemicals.com The three isomers, ortho-, meta-, and para-cresol, serve as precursors to a wide array of chemical derivatives, including esters.
A significant chapter in the history of cresyl esters began in 1854 with the synthesis of tricresyl phosphate (B84403) (TCP) by Alexander Williamson. wikipedia.org TCP, a mixture of three isomeric organophosphates, gained prominence as a flame retardant and plasticizer in materials like vinyl plastics, lacquers, and varnishes. wikipedia.orgindustrialchemicals.gov.au However, the history of TCP is also marked by incidents of toxic exposure, particularly linked to the ortho-isomer (TOCP), which has been identified as the causative agent in several poisoning outbreaks. wikipedia.orgwho.int These events spurred extensive research into the toxicology and neurotoxic effects of specific cresyl phosphate isomers, leading to efforts to reduce or eliminate the highly toxic ortho-isomers from commercial products. wikipedia.orgindustrialchemicals.gov.auwho.int
While much of the historical focus has been on phosphate esters, other cresyl esters, such as acetates and propionates, have also been synthesized and studied for various applications. For instance, m-cresyl acetate (B1210297) is noted for its use as a perfuming agent. thegoodscentscompany.com The study of these esters has often been driven by their potential industrial applications, ranging from solvents and flavoring agents to components in the manufacturing of more complex chemical products. drugfuture.comresearchgate.net
Current Academic Significance and Emerging Research Directions for m-Cresyl Propionate (B1217596)
The current academic interest in m-cresyl propionate and related compounds is multifaceted, branching into environmental science, material science, and biotechnology.
One emerging area of research is the role of cresol (B1669610) derivatives in environmental and biological systems. Studies have investigated p-cresol (B1678582), a related isomer, as a microbial metabolite in the gut that can influence health and behavior. biorxiv.orgoup.com Research has shown that gut microbiota can produce p-cresol from the degradation of tyrosine, and elevated levels have been linked to certain health conditions. biorxiv.orgoup.com While direct research on the microbial production or impact of this compound is not extensive, the study of related propionate compounds and their effects within the gut microbiota suggests a potential avenue for future investigation. biorxiv.org
In the field of material science, this compound has been identified as an antioxidant additive in polymers. A 2022 study on chemical additives in weathered microplastics listed 2,2'-thiobis(6-tert-butyl-4-methylphenyl) m-tolyl)propionate as an antioxidant used in materials like polyurethane (PUR) and polyvinyl chloride (PVC). norden.org This highlights a specific industrial application and a research direction focused on the environmental fate and impact of such additives as they leach from plastic materials.
Furthermore, the synthesis and modification of cresol derivatives continue to be an active area of research. For example, recent studies have explored the biotechnological production of m-cresol (B1676322) from sugars using genetically engineered yeast, presenting a renewable alternative to fossil fuel-based production. researchgate.net The development of efficient extraction and separation techniques for cresol isomers is also a subject of ongoing research, which is crucial for obtaining pure precursors for synthesizing specific esters like this compound. researchgate.netgoogle.com The synthesis of glucuronide derivatives of cresols has also been explored to study their biological toxicity. researchgate.net
The potential application of this compound as a flavor or fragrance compound, similar to its acetate counterpart, also represents a continuing area of commercial and research interest. thegoodscentscompany.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 3-methylphenyl propanoate |
| Monoisotopic Mass | 164.08372 Da |
| XlogP (predicted) | 2.6 |
| InChI | InChI=1S/C10H12O2/c1-3-10(11)12-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 |
| InChIKey | BWVHRHNRHJKPAH-UHFFFAOYSA-N |
| SMILES | CCC(=O)OC1=CC=CC(=C1)C |
| Data sourced from PubChem. uni.lu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
51233-77-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(3-methylphenyl) propanoate |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)12-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 |
InChI Key |
BWVHRHNRHJKPAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for M Cresyl Propionate
Esterification Pathways for Aromatic Esters
The formation of m-cresyl propionate (B1217596) predominantly occurs through esterification, a class of reactions that form an ester from an alcohol and an acid. Several specific pathways are utilized for the synthesis of aromatic esters like m-cresyl propionate.
Direct Esterification Approaches
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the context of this compound, this involves the reaction of m-cresol (B1676322) with propionic acid. This method is a fundamental and widely studied route for ester production. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is often necessary to remove the water produced during the reaction. masterorganicchemistry.com The use of an excess of one of the reactants, typically the alcohol, can also shift the equilibrium to favor the product. masterorganicchemistry.com
The direct esterification of cresols with various carboxylic acids, including propionic acid, has been investigated under different conditions. For instance, the condensation of m-cresol with propionic acid using anhydrous zinc chloride as a condensing agent has been reported to produce 4-acyl derivatives. ias.ac.in
Transesterification Strategies
Transesterification is another key strategy for synthesizing esters. This process involves the reaction of an existing ester with an alcohol to produce a new ester and a new alcohol. For the synthesis of this compound, this could involve reacting a propionate ester, such as methyl propionate, with m-cresol in the presence of a suitable catalyst. google.com
This method can be advantageous in certain industrial processes, particularly in integrated systems where one ester is produced and then converted to another. google.com The reaction is also an equilibrium process, and conditions are optimized to favor the desired product. Enzyme-catalyzed transesterification has also been explored for the synthesis of various esters, offering a more environmentally benign route. beilstein-journals.org
Acylation Reactions Involving m-Cresol Precursors
Acylation reactions are a broad class of reactions that introduce an acyl group into a compound. In the synthesis of this compound, this typically involves the reaction of m-cresol with an acylating agent derived from propionic acid, such as propionyl chloride or propionic anhydride (B1165640). These reagents are generally more reactive than propionic acid itself, which can lead to higher yields and faster reaction times.
The acylation of m-cresol can also occur as part of a Fries rearrangement, where a phenolic ester rearranges to a hydroxyaryl ketone in the presence of a catalyst. researchgate.net While the primary product is a ketone, the initial step involves the formation of the ester. For example, the reaction of m-cresol with 2-chlorobenzoic acid in polyphosphoric acid proceeds through the initial formation of an ester, which then rearranges. researchgate.net Similarly, the reaction of m-cresol with propionyl chloride in the presence of aluminum chloride can be used to form hydroxy ketones, with the initial formation of m-tolyl propionate. rsc.org
Catalysis in this compound Synthesis
Catalysts play a crucial role in the synthesis of this compound by increasing the reaction rate and influencing selectivity. Both homogeneous and heterogeneous catalysts are employed, with a growing interest in heterogeneous systems due to their ease of separation and potential for reuse. unacademy.com
Heterogeneous Catalytic Systems
Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. unacademy.com This simplifies the purification of the final product as the catalyst can be easily filtered off.
Zeolites:
Zeolites are crystalline aluminosilicates with a well-defined porous structure, making them effective shape-selective catalysts. google.com Their acidic properties are crucial for catalyzing esterification and acylation reactions. The Brønsted acid sites within the zeolite pores can protonate the carboxylic acid, activating it for nucleophilic attack by the alcohol.
Studies on the acylation of m-cresol with acetic acid over zeolites have shown that the reaction can proceed through an intermediate ester, m-tolyl acetate (B1210297). shareok.org This suggests a similar mechanism could be at play in the synthesis of this compound. The pore structure of the zeolite can influence the product distribution, with narrower pores potentially inhibiting the formation of bulkier products. conicet.gov.ar Zeolites have been widely studied for various reactions involving m-cresol, including alkylation and hydrodeoxygenation, highlighting their versatility as catalysts for modifying this precursor. google.comrsc.org
Montmorillonite (B579905) Clays (B1170129):
Montmorillonite clays are another class of acidic heterogeneous catalysts that have shown significant activity in esterification reactions. sumerianz.com These clays can be modified by exchanging the interlayer cations with various metal ions (Mⁿ⁺), which can enhance their catalytic properties. akjournals.comresearchgate.net
Research has demonstrated the effectiveness of cation-exchanged montmorillonite clays in the esterification of p-cresol (B1678582) with propionic acid. akjournals.com The activity of these clay catalysts is often related to the charge-to-radius ratio of the exchanged cation, with higher ratios leading to better yields. akjournals.com Studies on the esterification of succinic anhydride with cresols, including m-cresol, have also shown that Al³⁺-montmorillonite is an active catalyst. researchgate.net The use of acid-activated Indian bentonite, a type of montmorillonite clay, has also been reported for the esterification of p-cresol with various carboxylic acids, including propionic acid, with good yields. niscpr.res.in
Table of Research Findings on Catalytic Esterification
| Catalyst System | Reactants | Key Findings |
| Mⁿ⁺-Montmorillonite Clays | p-Cresol and Propionic Acid | M³⁺-montmorillonite catalysts exhibited higher activity compared to M²⁺-montmorillonite catalysts, which was attributed to the higher charge-to-radius ratio of the cations. akjournals.com |
| Al³⁺-Montmorillonite | Succinic Anhydride and m-Cresol | Found to be an active catalyst for the esterification reaction. researchgate.net |
| Acid-Activated Indian Bentonite | p-Cresol and Propionic Acid | Achieved a 29% yield of p-cresyl propionate in o-xylene (B151617) after 6 hours. niscpr.res.in |
| Zeolites (General) | m-Cresol and Acetic Acid | The reaction is proposed to proceed via an intermediate ester, m-tolyl acetate. shareok.org |
Homogeneous Catalytic Systems
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. numberanalytics.com For the synthesis of propionate esters, including this compound, traditional acid catalysts like sulfuric acid and p-toluenesulfonic acid are commonly employed in Fischer-Speier esterification. wikipedia.orgmdpi.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates the nucleophilic attack by the alcohol. mdpi.comchemistrysteps.com
The reaction is an equilibrium process, and strategies to drive it towards the product side include using an excess of one reactant or removing water as it is formed. chemistrysteps.com While effective, homogeneous acid catalysts can be difficult to separate from the reaction products, which can be a drawback for industrial applications. numberanalytics.com
Transition metal complexes are another important class of homogeneous catalysts. numberanalytics.com For example, a process for producing propionate esters has been described that involves the carbonylation of ethylene (B1197577) in the presence of a palladium compound and a phosphine (B1218219) ligand. google.com While this process focuses on methyl propionate, subsequent transesterification with other alcohols, which could include m-cresol, is a key step. google.com Transesterification can be catalyzed by both acids and bases. masterorganicchemistry.comscielo.org.ar
Biocatalytic Production of Cresyl Esters
Biocatalysis has emerged as a green and highly selective alternative for the synthesis of esters. Enzymes, particularly lipases and esterases, can catalyze esterification reactions with high regio- and enantioselectivity under mild conditions. jmbfs.orgijcmas.com
Enzyme Screening and Selection for Esterification
The first step in developing a biocatalytic process is the screening of various enzymes to identify one with high activity and selectivity for the desired reaction. csir.co.za Lipases are a common choice for ester synthesis due to their ability to function in non-aqueous environments and their broad substrate specificity. jmbfs.org
Studies have reported the use of lipases from sources such as Candida antarctica (Lipase B), Burkholderia cepacia, porcine pancreas, and Rhizomucor miehei for the synthesis of various esters, including cresyl esters. jmbfs.orgresearchgate.net For instance, lipases from porcine pancreas and Rhizomucor miehei have been used to prepare esters of m- and p-cresols with organic acids. researchgate.net The selection of the enzyme is critical as its performance can be highly dependent on the specific substrates involved. High-throughput screening methods, often employing chromogenic substrates or pH indicators, are utilized to rapidly assess the activity of a large number of enzymes. nih.gov
Optimization of Enzymatic Reaction Conditions
Once a suitable enzyme is identified, the optimization of reaction parameters is crucial to maximize the yield and efficiency of the ester synthesis. Key parameters that are often optimized include temperature, enzyme concentration, substrate molar ratio, and reaction time. researchgate.netnih.gov
Response Surface Methodology (RSM) is a statistical tool frequently employed to study the interactive effects of these parameters and to determine the optimal conditions. researchgate.netresearchgate.net For example, in the lipase-catalyzed synthesis of m-cresyl acetate, a central composite rotatable design was used to optimize the reaction conditions. researchgate.net Similarly, for the synthesis of ethyl hexanoate, RSM was used to find the optimal temperature, enzyme dose, and substrate molar ratio, resulting in a significant conversion rate. researchgate.net The removal of water, a byproduct of esterification, is also a critical factor in shifting the reaction equilibrium towards the product, and this can be achieved through various methods, including the use of molecular sieves or conducting the reaction under vacuum. researchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by adopting strategies such as using solvent-free reaction conditions.
Solvent-Free Reaction Environments
Conducting reactions without a solvent offers several advantages, including reduced waste, lower costs, and simplified product purification. rsc.org Solvent-free conditions have been successfully applied to various organic reactions, including the alkylation of m-cresol and the synthesis of esters. researchgate.netsemanticscholar.org
In the context of biocatalysis, solvent-free systems for the synthesis of esters have been investigated. For example, the enzymatic synthesis of formate (B1220265) esters was optimized in a solvent-free system, achieving a high yield in a shorter time compared to a solvent-based system. researchgate.net Similarly, the synthesis of p-cresyl phenylacetate (B1230308) has been reported under solvent-free conditions using H-β zeolite as a catalyst. mdpi.com The use of ball milling is another mechanochemical technique that allows for solvent-free reactions and has been applied to the synthesis of various pharmaceutically important molecules. rsc.org These approaches highlight the potential for developing more sustainable and efficient methods for the production of this compound.
Data Tables
Table 1: Research Findings on Supported Metal Catalysts
| Catalyst System | Support Material | Reactant(s) | Key Finding | Reference |
| Ni₂P | ZrO₂ | m-cresol | Showed high activity for direct deoxygenation. | researchgate.net |
| Ni₂P | h-ZSM-5 | m-cresol | Exhibited high selectivity (>97%) for conversion to methylcyclohexane. | mdpi.com |
| H-β zeolite | - | p-cresol, phenylacetic acid | Effective for the synthesis of p-cresyl phenylacetate under solvent-free conditions. | mdpi.com |
Table 2: Research Findings on Biocatalytic Synthesis of Esters
| Enzyme Source | Substrates | Key Finding | Reference |
| Porcine pancreas lipase | m-cresol, acetic acid | Investigated using Response Surface Methodology for optimization. | researchgate.net |
| Rhizomucor miehei lipase | p-cresol, lauric acid | Achieved a maximum conversion of 74.4% after optimization. | researchgate.net |
| Lipase | Hexanoic acid, ethanol | Optimized using Response Surface Methodology to achieve 88.57% conversion. | researchgate.net |
Atom Economy and Waste Minimization in Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the final product, generating no waste byproducts. acs.orgiastate.edu
The primary synthesis route for this compound is the Fischer esterification of m-cresol with either propionic acid or a derivative like propionic anhydride.
Reaction with Propionic Acid: C₇H₈O (m-cresol) + C₃H₆O₂ (propionic acid) → C₁₀H₁₂O₂ (this compound) + H₂O (water)
Reaction with Propionic Anhydride: C₇H₈O (m-cresol) + C₆H₁₀O₃ (propionic anhydride) → C₁₀H₁₂O₂ (this compound) + C₃H₆O₂ (propionic acid)
While the reaction with propionic acid produces only water as a byproduct, achieving a high atom economy, the reaction with propionic anhydride generates propionic acid as a byproduct. researchgate.net Although the propionic acid can be recovered and reused, this adds complexity and energy cost to the process. Therefore, direct esterification with propionic acid is often preferred from an atom economy perspective.
A significant focus in minimizing waste is the development of solvent-free reaction conditions. mdpi.comnih.gov Solvents contribute substantially to the environmental impact of a chemical process (E-factor), and their elimination simplifies product purification and reduces waste streams. acs.org Research has demonstrated the successful synthesis of related compounds, such as m-cresyl acetate, under solvent-free and catalyst-free conditions at elevated temperatures, achieving yields as high as 95%. jetir.org Similarly, mechanically induced solvent-free esterification at room temperature using ball-milling presents another innovative, waste-reducing approach. nih.gov When solvents are necessary, such as in the synthesis of p-cresyl esters using o-xylene, the process can still be considered environmentally friendly if the solvent is fully recoverable. niscpr.res.in
The generation of byproducts is another critical factor. Traditional syntheses often use acid chlorides, which release undesirable products like HCl. niscpr.res.in Green methodologies avoid these reagents in favor of direct esterification. By employing reusable solid acid catalysts and solvent-free conditions or recoverable solvents, the synthesis of cresyl esters can be rendered a highly environment-friendly process with virtually no waste products. niscpr.res.inresearchgate.net
Sustainable Catalyst Development
The shift from traditional homogeneous acid catalysts, such as sulfuric acid, to heterogeneous solid acid catalysts is a cornerstone of sustainable ester synthesis. researchgate.net Homogeneous catalysts are often corrosive, difficult to separate from the reaction mixture, and generate significant aqueous waste during neutralization and product work-up. iastate.eduopenjournalsnigeria.org.ng In contrast, solid acid catalysts are easily separated by filtration, can be regenerated and reused over multiple cycles, and reduce corrosion and pollution problems. openjournalsnigeria.org.ngnih.govroyalsocietypublishing.org
Various solid acid catalysts have proven effective for the esterification of cresols and related phenols, demonstrating the viability of this sustainable approach.
Clay-Based Catalysts: Modified nanoclays, such as montmorillonite, have emerged as significant "green catalysts" for organic synthesis. royalsocietypublishing.org These materials are inexpensive, readily available, and their catalytic activity can be enhanced by exchanging the natural cations in their layered structure with others like Al³⁺, Fe³⁺, or Zn²⁺. royalsocietypublishing.orgakjournals.com
Al³⁺-montmorillonite has been identified as a particularly active catalyst for the esterification of succinic anhydride with p-cresol, and notably, for producing p-cresyl propionate from propionic acid and p-cresol with a yield of 88%. researchgate.net
Acid-activated Indian bentonite , another clay-based catalyst, has been successfully used for the esterification of p-cresol with various carboxylic acids, including propionic acid. niscpr.res.in This catalyst is notable for being inexpensive, non-hazardous, and recyclable, contributing to a highly environmentally friendly synthesis. niscpr.res.in
Zeolite Catalysts: Zeolites are crystalline aluminosilicates with well-defined pore structures and strong acidic sites, making them highly effective and shape-selective catalysts. acs.orgmdpi.com Their thermal stability and reusability are advantageous for industrial applications. acs.org
H-β zeolite has been used for the solvent-free synthesis of p-cresyl phenylacetate, demonstrating that microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating. mdpi.com
H⁺-zeolite β was found to be the most effective solid acid catalyst for the direct esterification of succinic acid with phenol (B47542), affording a 96% yield and showing excellent reusability over five consecutive runs. researchgate.net
The choice of zeolite can be critical; for instance, large-pore zeolites like FAU and beta are effective for ester production, while medium-pore zeolites require higher temperatures. mdpi.com
The reusability of these catalysts is a key factor in their sustainability. For example, a solid acid catalyst derived from waste cigarette filters was reused four times in an esterification reaction without a significant drop in yield. nih.gov Similarly, Al³⁺-montmorillonite nanoclay has been regenerated and reused for up to four cycles in the synthesis of p-cresyl phenyl acetate. royalsocietypublishing.org This durability minimizes catalyst consumption and waste, aligning with the principles of green and sustainable chemical production.
Interactive Data Table: Sustainable Catalysts for Cresol (B1669610) Esterification
| Catalyst | Reactants | Product | Yield (%) | Conditions | Source(s) |
| Al³⁺-montmorillonite | p-Cresol, Propionic Acid | p-Cresyl propionate | 88 | Not specified | researchgate.net |
| Acid Activated Indian Bentonite | p-Cresol, Propionic Acid | p-Cresyl propionate | 29 | o-Xylene, 6 hr | niscpr.res.in |
| None | m-Cresol, Acetic Anhydride | m-Cresyl acetate | 95 | Solvent-free, 150°C, 120 min | jetir.org |
| H-β Zeolite | p-Cresol, Phenylacetic Acid | p-Cresyl phenylacetate | >90 (Microwave) | Solvent-free, 463 K, 60 min | mdpi.com |
| Al³⁺-montmorillonite | p-Cresol, Phenylacetic Acid | p-Cresyl phenylacetate | ~95 | 403 K, 6 hr | royalsocietypublishing.org |
| Amberlyst-15 / Indion-125 | p-Cresol, Phenylacetic Acid | p-Cresyl phenylacetate | >90 | Toluene, 383 K | researchgate.net |
| H⁺-zeolite β | Phenol, Succinic Acid | Diphenyl succinate | 96 | Toluene, 110°C, 24 hr | researchgate.net |
Mechanistic Investigations of Reactions Involving M Cresyl Propionate
Reaction Mechanism Elucidation for Esterification
The formation of m-cresyl propionate (B1217596) from m-cresol (B1676322) and propionic acid, a process known as Fischer-Speier esterification, is typically facilitated by an acid catalyst. The mechanism involves a series of equilibrium steps, starting with the activation of the carboxylic acid and culminating in the formation of the ester and water. masterorganicchemistry.com
Kinetic Rate Law Determinations
The esterification of carboxylic acids with alcohols is generally found to follow second-order kinetics. jetir.org The reaction rate is dependent on the concentrations of both the carboxylic acid and the alcohol. The general differential rate law for the formation of m-cresyl propionate can be expressed as:
Rate = k[CH₃C₆H₄OH][CH₃CH₂COOH]
Here, k represents the second-order rate constant. The value of this constant is significantly influenced by several factors, including temperature and the concentration of the acid catalyst. jetir.org While direct kinetic data for this compound is not extensively published, studies on analogous systems, such as the esterification of propionic acid with various alcohols, provide insight into the expected behavior. The rate constant generally increases with higher temperatures, following the Arrhenius equation, and with increased catalyst loading. jetir.orgdergipark.org.tr
The following table, based on data from the esterification of propionic acid and n-propanol, illustrates the typical influence of reaction parameters on the rate constant. jetir.org
| Temperature (°C) | Catalyst Conc. (wt%) | Molar Ratio (Acid:Alcohol) | Rate Constant 'k' (m³/kmol·min) |
|---|---|---|---|
| 70 | 1.0 | 1:1 | 0.00331 |
| 70 | 3.0 | 1:1 | 0.00332 |
| 60 | 2.0 | 1:1.5 | 0.00215 |
| 50 | 2.0 | 1:1 | 0.00189 |
Identification of Reaction Intermediates
The acid-catalyzed esterification mechanism proceeds through a key species known as a tetrahedral intermediate. taylorandfrancis.comwikipedia.org The reaction sequence is as follows:
Protonation of the Carbonyl Oxygen : The acid catalyst donates a proton to the carbonyl oxygen of propionic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comntnu.no
Nucleophilic Attack : The lone pair of electrons on the hydroxyl oxygen of m-cresol attacks the activated carbonyl carbon. ntnu.no
Formation of the Tetrahedral Intermediate : This attack results in the formation of a transient tetrahedral intermediate. This species contains a carbon atom bonded to four other groups: the original hydroxyl group from the acid, the newly added m-cresoxy group, the ethyl group, and another hydroxyl group formed from the original carbonyl oxygen. taylorandfrancis.com
Proton Transfer : A proton is transferred from the m-cresoxy group to one of the other hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com
Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This step yields the protonated form of this compound.
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.
Transition State Analysis in Propionate Formation
Computational and experimental studies on related esterification reactions provide insight into the energetics of this process. The activation energy (Ea) is the energy required to reach the highest-energy transition state. For the heterogeneously catalyzed esterification of propionic acid with isobutanol, the activation energy was determined to be 42.5 kJ/mol. ntnu.no This value represents the energy difference between the reactants and the transition state leading to the intermediate.
The table below presents thermodynamic and kinetic parameters for a representative propionic acid esterification reaction, which helps to quantify the energy landscape of the transformation. ntnu.no
| Parameter | Value | Description |
|---|---|---|
| Activation Energy (Ea) | 42.5 kJ/mol | Energy barrier for the forward reaction. |
| Heat of Adsorption (Isobutanol) | -36.9 kJ/mol | Enthalpy change upon adsorption of the alcohol onto the catalyst surface. |
| Heat of Adsorption (Water) | -48.7 kJ/mol | Enthalpy change upon adsorption of the product water onto the catalyst surface. |
Mechanisms of Rearrangement Reactions
Phenolic esters like this compound can undergo rearrangement reactions, most notably the Fries rearrangement, to yield hydroxyaryl ketones. This reaction provides an important synthetic route to substituted phenols. wikipedia.orgbyjus.com
Detailed Studies of Fries Rearrangement in Cresyl Esters
The Fries rearrangement involves the migration of the acyl (propionyl) group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid (e.g., AlCl₃) or a Brønsted acid. organic-chemistry.org The mechanism, while not definitively proven in all cases, is widely accepted to proceed via an intermolecular or intramolecular pathway involving an acylium carbocation intermediate. wikipedia.org
The key steps are:
Complexation : The Lewis acid coordinates to the carbonyl oxygen of the propionyl group, which is a better Lewis base than the phenolic oxygen. byjus.com
Acylium Ion Formation : This coordination polarizes the ester C-O bond, which then cleaves to form a resonance-stabilized acylium ion (CH₃CH₂CO⁺) and an aluminum phenoxide complex. wikipedia.orgorganic-chemistry.org
Electrophilic Aromatic Substitution : The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide. For this compound, the attack can occur at the positions ortho or para to the oxygen atom. This results in the formation of 2-hydroxy-4-methylpropiophenone and 4-hydroxy-2-methylpropiophenone.
Hydrolysis : Aqueous workup liberates the final hydroxy ketone products.
The regioselectivity of the rearrangement is highly dependent on reaction conditions. byjus.com Low temperatures tend to favor the formation of the para-substituted product, which is often the thermodynamic product. High temperatures favor the formation of the ortho-substituted product, which can be the kinetic product, often facilitated by chelation with the catalyst. wikipedia.orgbyjus.com The use of non-polar solvents can also favor the ortho product, whereas polar solvents tend to favor para substitution. byjus.com
| Reaction Condition | Favored Product Position | Rationale |
|---|---|---|
| Low Temperature | Para | Thermodynamic control, less sterically hindered position. byjus.com |
| High Temperature | Ortho | Kinetic control, intramolecular pathway often favored. byjus.com |
| Polar Solvent | Para | Stabilizes separated ion pair, favoring intermolecular attack. byjus.com |
| Non-polar Solvent | Ortho | Favors intramolecular rearrangement within a solvent cage. byjus.com |
Influence of Catalyst Structure on Rearrangement Pathways
The choice of catalyst has a profound impact on the Fries rearrangement pathway and product distribution. While traditional homogeneous Lewis acids like aluminum chloride are effective, their use requires stoichiometric amounts and generates significant corrosive waste. jocpr.com This has driven research into alternative, reusable solid acid catalysts.
Homogeneous Lewis/Brønsted Acids (e.g., AlCl₃, TiCl₄, HF, p-TSA) : These catalysts operate in the liquid phase and generally promote an intermolecular mechanism by generating a free acylium ion. organic-chemistry.org Their high acidity is effective but can lead to side reactions and difficult separation. p-Toluenesulfonic acid (p-TSA) has been explored as a more environmentally benign alternative, showing high conversion and selectivity. jocpr.com
Heterogeneous Solid Acids (e.g., Zeolites) : Zeolites, such as H-Beta (BEA) and MFI, are microporous aluminosilicates with well-defined pore structures and Brønsted acid sites. researchgate.netyu.edu.jo They offer several advantages, including reusability and shape selectivity. The reaction over zeolites is complex, with the Fries rearrangement occurring in parallel with a competitive ester cleavage reaction that produces m-cresol. researchgate.netrsc.org The confined environment within the zeolite pores can influence the reaction pathway. For instance, the formation of ortho-substituted products may be favored via an intramolecular pathway, while the intermolecular reaction leading to para-products can occur on the external surface or within larger pores. yu.edu.jo The acid site density and framework type of the zeolite are critical parameters; for example, beta zeolites often show the best performance due to a high concentration of accessible acid sites. researchgate.netrsc.org
Other Relevant Organic Reaction Mechanisms
Beyond its synthesis and primary applications, this compound can participate in a variety of organic reactions. The mechanistic pathways of these transformations are of fundamental interest in organic chemistry. This section explores several relevant reaction mechanisms, including rearrangement, transesterification, hydrolysis, and catalyzed cleavage.
Fries Rearrangement
The Fries rearrangement is a standard reaction in organic chemistry where an aryl ester, such as this compound, is transformed into a hydroxy aryl ketone. byjus.comwikipedia.org This rearrangement is typically catalyzed by a Lewis acid, like aluminum chloride (AlCl₃), and often requires an aqueous acid workup. byjus.com The reaction is notable for its ortho and para selectivity, with the acyl group migrating to either the ortho or para position relative to the hydroxyl group on the aromatic ring. byjus.comwikipedia.org
The generally accepted mechanism proceeds through several key steps:
Complexation: The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester's acyl group. This oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen. byjus.comwikipedia.org
Polarization and Rearrangement: This coordination polarizes the bond between the acyl group and the phenolic oxygen. The Lewis acid then rearranges to the phenolic oxygen, which facilitates the cleavage of the acyl-oxygen bond. byjus.comwikipedia.org
Formation of Acylium Carbocation: This cleavage generates a free acylium carbocation (CH₃CH₂CO⁺). byjus.comwikipedia.org
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring in a classic electrophilic aromatic substitution reaction. byjus.com The abstracted proton is typically released as hydrochloric acid in reactions using aluminum chloride. wikipedia.org
The regiochemical outcome of the Fries rearrangement is highly dependent on the reaction conditions. As shown in the table below, temperature is a key factor in directing the substitution.
| Reaction Condition | Favored Product | Rationale |
|---|---|---|
| Low Temperature | Para-substituted product (e.g., 4-hydroxy-2-methylpropiophenone) | The para position is sterically less hindered, favoring the kinetic product. byjus.com |
| High Temperature | Ortho-substituted product (e.g., 2-hydroxy-4-methylpropiophenone) | The ortho product is often stabilized by intramolecular hydrogen bonding, making it the thermodynamic product. wikipedia.org |
| Non-polar Solvent | Ortho-substituted product | Favors a more tightly-bound, intramolecular-like transition state. byjus.com |
| Polar Solvent | Para-substituted product | Favors the separation of the ionic intermediates, allowing for intermolecular attack at the less hindered para position. byjus.com |
Research has also investigated the reversibility of this reaction. In one study, attempts to reverse the reaction by treating a p-hydroxy-ketone with concentrated hydrochloric acid resulted almost entirely in cleavage to m-cresol, with no corresponding ester formation observed. rsc.org This suggests that under these specific conditions, the rearrangement is not readily reversible. rsc.org Other studies using polyphosphoric acid (PPA) as a catalyst for the reaction between m-cresol and other carboxylic acids suggest that the reaction proceeds via an intermolecular mechanism. researchgate.net
Transesterification
Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with the corresponding group from an alcohol. wikipedia.org For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new propionate ester (CH₃CH₂COOR') and m-cresol. The reaction is an equilibrium process and is typically catalyzed by either an acid or a base. wikipedia.org
Base-Catalyzed Mechanism: Under basic conditions, a strong base, typically an alkoxide (R'O⁻), acts as the nucleophile. masterorganicchemistry.com
The alkoxide ion attacks the electrophilic carbonyl carbon of this compound. masterorganicchemistry.com
This addition forms a tetrahedral intermediate. wikipedia.org
The intermediate collapses, eliminating the m-cresylate anion as the leaving group to yield the new ester. masterorganicchemistry.com
Acid-Catalyzed Mechanism: In the presence of a strong acid catalyst (e.g., H₂SO₄), the reaction proceeds through a different pathway. wikipedia.org
The carbonyl oxygen of this compound is protonated by the acid catalyst, making the carbonyl carbon significantly more electrophilic. wikipedia.org
A molecule of the new alcohol (R'-OH) acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com
A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate. youtube.com
The original m-cresol moiety is protonated, turning it into a good leaving group.
The intermediate collapses, eliminating m-cresol and forming the protonated version of the new ester.
Deprotonation of this species regenerates the acid catalyst and yields the final transesterified product. masterorganicchemistry.com
To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent, or one of the products (like a lower-boiling alcohol) is removed by distillation. byjus.comwikipedia.org
Ester Hydrolysis
Ester hydrolysis is the reverse of Fischer esterification and involves the cleavage of an ester into its constituent carboxylic acid and alcohol using water. youtube.com For this compound, this reaction yields propionic acid and m-cresol. Like transesterification, it can be catalyzed by acid or base.
The acid-catalyzed mechanism is a reversible, multi-step process: youtube.com
Protonation: The carbonyl oxygen is protonated by an acid source (like H₃O⁺), enhancing the electrophilicity of the carbonyl carbon. youtube.com
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon. youtube.com
Proton Transfer: A proton is transferred from the attacking oxonium ion to one of the oxygen atoms of the original ester group.
Elimination of Alcohol: The tetrahedral intermediate collapses, and the protonated m-cresyl group leaves as a neutral m-cresol molecule, which is a good leaving group. youtube.com
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to form the final propionic acid product and regenerate the acid catalyst (H₃O⁺). youtube.com
This entire sequence is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Lewis Acid-Catalyzed Deprotection
Aryl esters can serve as protected forms of phenols in multi-step syntheses. The cleavage of the ester to regenerate the phenol (B47542) is known as deprotection. A facile method for the deprotection of aryl propionates has been demonstrated using a heterogeneous Lewis acid catalyst, specifically 20% indium(III) chloride on MCM-41 (a mesoporous silica). acs.org This method shows high selectivity for cleaving the aryl ester bond. acs.org
A plausible mechanism involves the following steps: acs.org
The Lewis acid catalyst (InCl₃ supported on MCM-41) coordinates to the oxygen atom of the propionate group.
This coordination facilitates the cleavage of the C-O bond of the ester.
Subsequent workup yields the deprotected phenol (in this case, m-cresol).
The effectiveness of this catalytic system was demonstrated on 3,5-dimethylphenyl propionate, a close analogue of this compound. The results highlight the importance of the catalyst and solvent choice.
| Catalyst | Solvent | Temperature (°C) | Yield of 3,5-Dimethylphenol (%) |
|---|---|---|---|
| None | Chlorobenzene (B131634) | 130 | 0 |
| MCM-41 only | Chlorobenzene | 130 | 0 |
| InCl₃ (Homogeneous) | Chlorobenzene | 130 | 62 |
| 15% InCl₃/MCM-41 | Chlorobenzene | 130 | 64 |
| 20% InCl₃/MCM-41 | Acetonitrile | 80 | 60 |
| 20% InCl₃/MCM-41 | Chlorobenzene | 130 | 85 |
As the data indicates, the supported 20% InCl₃/MCM-41 catalyst in chlorobenzene at 130 °C provides the highest yield, demonstrating an efficient and selective method for aryl propionate deprotection. acs.org
Pyrolysis
Pyrolysis refers to the thermal decomposition of a substance at elevated temperatures in an inert atmosphere. The pyrolysis of esters like this compound would involve the cleavage of its chemical bonds to form smaller, more volatile molecules. While specific mechanistic studies on this compound are scarce, the pyrolysis of related compounds like cellulose (B213188) propionate and other biomass components provides insight. osti.gov
The primary decomposition pathways would likely involve the cleavage of the ester linkage, which is one of the weaker bonds in the molecule.
C-O Bond Cleavage: Scission of the acyl-oxygen bond (R-C(O)-OAr) or the alkyl-oxygen bond (R-C(O)O-Ar) can occur, leading to the formation of radical or ionic intermediates. For aryl esters, cleavage of the acyl-oxygen bond to form an acyl radical and a phenoxy radical is a plausible route.
Decarboxylation/Decarbonylation: At higher temperatures, further decomposition can occur, leading to the loss of carbon dioxide or carbon monoxide.
Intramolecular Elimination: For some esters, an intramolecular elimination reaction (Ester Pyrolysis or Eᵢ mechanism) can occur, yielding a carboxylic acid and an alkene. However, this pathway requires a β-hydrogen on the alcohol portion, which is absent in m-cresol, making this specific mechanism unlikely for this compound.
Pyrolysis of biomass materials, which contain lignin (B12514952) structures related to cresol (B1669610), is known to produce phenolic compounds, including m-cresol itself. researchgate.net This suggests that under pyrolytic conditions, the ester linkage would likely cleave, releasing the stable cresol ring.
Advanced Spectroscopic and Chromatographic Characterization of M Cresyl Propionate
Molecular Structure Elucidation Techniques
The determination of the molecular structure of m-cresyl propionate (B1217596) is accomplished through several key spectroscopic methods. Each technique probes different aspects of the molecule's chemical bonds and electronic systems, providing complementary information to confirm its identity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For m-cresyl propionate, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of atoms.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The expected signals for this compound include a singlet for the methyl group attached to the aromatic ring, a triplet and a quartet for the ethyl group of the propionate moiety, and a complex multiplet pattern for the four protons on the aromatic ring.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.2-6.9 | Multiplet | Aromatic protons (4H) |
| ¹H | ~2.6 | Quartet | -O-CO-CH₂ -CH₃ (2H) |
| ¹H | ~2.3 | Singlet | Ar-CH₃ (3H) |
| ¹H | ~1.2 | Triplet | -O-CO-CH₂-CH₃ (3H) |
| ¹³C | ~173 | Singlet | C =O (Ester) |
| ¹³C | ~150 | Singlet | C -O (Aromatic) |
| ¹³C | ~139 | Singlet | C -CH₃ (Aromatic) |
| ¹³C | ~130-120 | Multiple Signals | Aromatic CH carbons |
| ¹³C | ~28 | Singlet | -O-CO-CH₂ -CH₃ |
| ¹³C | ~21 | Singlet | Ar-CH₃ |
Note: Predicted values are based on the analysis of similar m-tolyl derivatives and propanoate esters. Actual experimental values may vary slightly. amazonaws.comhmdb.ca
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational modes. These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment, while Raman spectroscopy measures the scattering of light due to changes in polarizability. uobaghdad.edu.iq
For this compound, the most prominent feature in the IR spectrum is the strong absorption band from the ester carbonyl group (C=O) stretch. researchgate.net Other key vibrations include C-O stretching, aromatic C=C stretching, and both aromatic and aliphatic C-H stretching. Raman spectroscopy is particularly sensitive to the non-polar bonds, providing clear signals for the aromatic ring and C-C backbone. uobaghdad.edu.iq
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Description |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | IR, Raman | Stretching of C-H bonds on the benzene (B151609) ring. |
| C-H Stretch (Aliphatic) | 3000-2850 | IR, Raman | Asymmetric and symmetric stretching of methyl and methylene (B1212753) C-H bonds. researchgate.net |
| C=O Stretch (Ester) | 1760-1740 | IR (Strong) | Carbonyl stretching, a highly characteristic band for esters. rsc.org |
| C=C Stretch (Aromatic) | 1610-1580, 1500-1400 | IR, Raman | Skeletal vibrations of the aromatic ring. mdpi.com |
| C-O Stretch | 1300-1150 | IR (Strong) | Asymmetric and symmetric stretching of the ester C-O-C linkage. researchgate.net |
Note: Data is compiled from spectral information for m-tolyl compounds and propanoate esters. researchgate.netrsc.orgmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. rsc.org For aromatic compounds like this compound, the spectrum is dominated by π→π* electronic transitions within the benzene ring. The ester group acts as an auxochrome, which can modify the absorption maxima (λmax) and intensity compared to unsubstituted benzene. The primary absorption bands are expected to appear in the UV region, typically below 300 nm.
Separation and Quantitative Analysis Methods
Chromatographic techniques are indispensable for isolating this compound from sample matrices and for its quantitative determination. Gas and liquid chromatography are the primary methods employed for this purpose.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. tamuc.edu In GC, the compound is vaporized and separated from other components in a mixture as it travels through a capillary column. tamuc.edu The time it takes for the compound to exit the column is known as its retention time, a characteristic value under specific analytical conditions.
When coupled with a mass spectrometer (GC-MS), the technique provides not only separation but also structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. libretexts.org The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of fragment ions. The fragmentation pattern is a reproducible fingerprint that aids in definitive identification. libretexts.org
Table 3: Predicted GC-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Formula | Significance |
|---|---|---|---|
| 164 | [M]⁺ | [C₁₀H₁₂O₂]⁺ | Molecular Ion |
| 108 | [HOC₆H₄CH₃]⁺ | [C₇H₈O]⁺ | Base Peak, loss of propionyl group, forming m-cresol (B1676322) ion |
| 107 | [C₆H₄CH₃]⁺ | [C₇H₇]⁺ | Loss of hydroxyl radical from m-cresol ion, forming tolyl cation |
| 57 | [CH₃CH₂CO]⁺ | [C₃H₅O]⁺ | Propionyl cation |
Note: Fragmentation patterns are predicted based on established mass spectrometry principles for esters and aromatic compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile for GC. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov
A common setup would utilize a C18 stationary phase column, which is non-polar. The mobile phase would be a polar mixture, such as methanol (B129727)/water or acetonitrile/water, run under isocratic or gradient conditions to achieve optimal separation. nih.gov Detection is often performed using a UV detector set at a wavelength where the aromatic ring absorbs strongly. nih.gov For more complex samples or lower detection limits, HPLC can be coupled with mass spectrometry (LC-MS), often using an electrospray ionization (ESI) source, to provide enhanced selectivity and sensitivity. mdpi.com
Table 4: Typical HPLC Parameters for Analysis of Aromatic Esters
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water, or Methanol and water, often with a modifier like formic acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at ~254 nm or ~270 nm |
| Mass Spectrometry | ESI source in positive ion mode for LC-MS applications |
Note: Parameters are based on standard methods for related aromatic compounds. nih.gov
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. The molecular formula for this compound is C₁₀H₁₂O₂, which corresponds to a monoisotopic mass of approximately 164.0837 g/mol . uni.lu In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and a series of characteristic fragment ions. The fragmentation pattern is predictable and provides a fingerprint for the molecule's structure. acdlabs.com
The fragmentation of this compound is dictated by the ester functional group and the aromatic ring. The initial ionization event produces the molecular ion [C₁₀H₁₂O₂]•+ at an m/z of 164. A prominent fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion. For this compound, this would be the propionyl cation, [CH₃CH₂CO]⁺, with an m/z of 57. This is often a very stable and abundant ion in the mass spectra of propionate esters. docbrown.infodocbrown.info
Another significant fragmentation involves the loss of the entire propionyloxy group or parts of it. Cleavage of the bond between the aromatic ring and the ester oxygen results in a fragment corresponding to the m-cresol radical cation, [HOC₆H₄CH₃]•+, or further rearrangement products. The primary fragment observed would be the m-cresoxy cation at m/z 107, resulting from the loss of the propionyl group (•COCH₂CH₃). This ion can subsequently lose carbon monoxide (CO) to form a fragment at m/z 79. The m-cresol moiety itself has a molecular weight of 108, and its mass spectrum shows a strong molecular ion peak. chemicalbook.comnist.govmassbank.eu
The table below summarizes the expected primary fragment ions for this compound in an EI-MS analysis.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Formula of Ion | Notes |
| 164 | [CH₃CH₂COOC₆H₄CH₃]•+ | [C₁₀H₁₂O₂]•+ | Molecular Ion (M•+) |
| 108 | [HOC₆H₄CH₃]•+ | [C₇H₈O]•+ | Ion corresponding to m-cresol, formed via McLafferty rearrangement |
| 107 | [OC₆H₄CH₃]+ | [C₇H₇O]+ | Loss of the propionyl radical (•COCH₂CH₃) |
| 79 | [C₆H₇]+ | [C₆H₇]+ | Loss of CO from the m/z 107 fragment |
| 77 | [C₆H₅]+ | [C₆H₅]+ | Loss of H₂ from the m/z 79 fragment, forming a phenyl cation |
| 57 | [CH₃CH₂CO]+ | [C₃H₅O]+ | Propionyl acylium ion, often the base peak |
This table is based on general fragmentation principles for aromatic esters. docbrown.infodocbrown.infolibretexts.org
Chemometric Approaches in Spectroscopic Data Analysis
The analysis of this compound, particularly when in a mixture with its structural isomers (o-cresyl propionate and p-cresyl propionate), presents a significant analytical challenge. These isomers often exhibit nearly identical spectroscopic and chromatographic profiles, making their individual quantification difficult with conventional methods. pjps.pk Chemometric techniques, which apply multivariate statistics to chemical data, are powerful tools for resolving such complex mixtures without the need for complete physical separation. nih.govresearchgate.net
Principal Component Analysis (PCA) is an unsupervised pattern recognition method used to reduce the dimensionality of large datasets while retaining the most important information. selcuk.edu.tr When applied to spectroscopic data (e.g., UV, IR, or mass spectra) from a set of samples containing varying concentrations of cresol (B1669610) propionate isomers, PCA can identify subtle spectral variations that differentiate the isomers. nih.govtandfonline.com
The process involves decomposing the data matrix into a set of principal components (PCs), which are orthogonal variables that describe the maximum variance in the data. A plot of the scores of the first few PCs can reveal clustering of samples based on their isomeric composition. tandfonline.comacs.org Even though the individual spectra of o-, m-, and p-cresyl propionate are highly overlapped, PCA can model the subtle differences in peak shape or position, enabling the discrimination and even quantification of each isomer in a mixture. pjps.pknih.gov This approach has been successfully used to distinguish other closely related isomers, such as xylenes, based on their mass spectra. selcuk.edu.trtandfonline.com
Multivariate Curve Resolution (MCR) is a powerful chemometric technique for resolving mixed analytical signals into the contributions of the pure components in a system. researchgate.netnih.gov The MCR-Alternating Least Squares (MCR-ALS) algorithm is particularly well-suited for analyzing data from hyphenated techniques like GC-MS or LC-MS, where isomers may partially or completely co-elute. mdpi.com
In the context of this compound analysis, if a chromatographic separation is imperfect, MCR-ALS can be applied to the data matrix (e.g., absorbance vs. time vs. wavelength). The algorithm iteratively decomposes this matrix into two smaller matrices: one containing the pure spectra of each component (e.g., the mass spectrum of this compound) and another containing their corresponding concentration profiles (e.g., their elution profiles). researchgate.netnih.gov A key advantage of MCR is its ability to handle data that does not perfectly adhere to a rigid model, such as when retention times shift between analyses. mdpi.com This makes it possible to extract the pure mass spectrum and quantify this compound even in the presence of its highly similar isomers. nih.gov
Advanced X-ray Diffraction (XRD) for Crystalline Forms
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of crystalline materials. icmab.es Powder XRD is particularly valuable for identifying crystalline phases, analyzing phase purity, and determining unit cell dimensions. scirp.orgrms-foundation.ch For an organic compound like this compound, which may exist as a solid at or below room temperature, XRD is the definitive method for characterizing its crystalline form.
Given that many aromatic esters are known to show polymorphism, it is plausible that this compound could also crystallize in multiple forms. mdpi.com Advanced XRD techniques would be employed to identify any existing polymorphs. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. researchgate.net By comparing the experimental pattern to databases or by solving the crystal structure, one can confirm the identity and purity of the crystalline this compound and elucidate its precise three-dimensional atomic arrangement. mi-6.co.jp
Computational and Theoretical Chemistry Studies of M Cresyl Propionate
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer profound insights into the electronic and geometric properties of molecules. These methods are pivotal in understanding the intrinsic characteristics of m-cresyl propionate (B1217596), from the distribution of electrons within its structure to the energetic favorability of its various spatial arrangements.
Electronic Structure and Bonding Analysis
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a larger gap generally implies greater stability. mdpi.comresearchgate.net For aromatic esters, the HOMO is typically localized on the phenyl ring, reflecting its electron-rich nature, while the LUMO is often centered on the carbonyl group of the ester, which is the primary electron-accepting site.
Bonding and Charge Distribution: Natural Bond Orbital (NBO) analysis is a powerful technique for studying the bonding and charge distribution within a molecule. It provides a detailed picture of the electron density in atomic and bonding orbitals, revealing the nature of covalent and non-covalent interactions. In m-cresyl propionate, NBO analysis would quantify the polarization of the C=O and C-O bonds in the ester group and the distribution of partial charges across the entire molecule. The molecular electrostatic potential (MEP) map is another valuable tool that visualizes the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively.
Illustrative Data for a Related Aromatic Ester (Phenyl Acetate):
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 1.8 D |
Energetics of Conformational Isomers
The flexibility of the propionate side chain and its attachment to the cresol (B1669610) ring allows this compound to exist in various spatial arrangements, known as conformational isomers or conformers. The study of the relative energies of these conformers is essential for understanding the molecule's preferred shapes and how its conformation influences its properties.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the energies of different conformers. nih.gov By systematically rotating the dihedral angles of the key rotatable bonds—primarily the C-O-C-C and O-C-C-C bonds of the ester group—a potential energy surface can be mapped out. This surface reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For aromatic esters, the orientation of the ester group relative to the aromatic ring is a key determinant of conformational stability, with steric hindrance and electronic interactions playing crucial roles.
Illustrative Conformational Energy Data for a Related Aromatic Ester:
| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.00 |
| Gauche | 60° | 1.5 |
| Syn | 0° | 3.0 |
Reaction Pathway Mapping and Transition State Geometries
Understanding the chemical reactions that this compound may undergo, such as hydrolysis, is fundamental to predicting its chemical fate and reactivity. chemistrysteps.com Computational chemistry allows for the detailed mapping of reaction pathways, identifying the transition states that connect reactants to products. lookchem.com
The hydrolysis of an ester, for example, can proceed through different mechanisms, such as acid- or base-catalyzed pathways. epa.gov Quantum chemical calculations can be employed to determine the geometries and energies of the reactants, products, intermediates, and, most importantly, the transition states for each step of the reaction. The energy of the highest transition state determines the activation energy and, consequently, the rate of the reaction. For the hydrolysis of phenyl acetate (B1210297), a close analog, computational studies have elucidated the stepwise mechanism involving a tetrahedral intermediate. researchgate.net These studies provide detailed information on the bond-breaking and bond-forming processes that occur during the reaction.
Illustrative Data for the Transition State of a Related Ester Hydrolysis Reaction:
| Parameter | Value |
|---|---|
| Activation Energy (kcal/mol) | 15.2 |
| Key Bond Distance (C-O breaking) | 1.8 Å |
| Key Bond Distance (C-O forming) | 1.6 Å |
| Imaginary Frequency (cm⁻¹) | -250 |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are particularly valuable for studying the behavior of this compound in a solvent, providing insights into its conformational dynamics and interactions with its environment.
Conformational Sampling and Dynamics in Solution
In a solvent, the conformational preferences of this compound can be influenced by interactions with the surrounding solvent molecules. MD simulations can explore the vast conformational space of the molecule in solution, revealing the most populated conformational states and the rates of transition between them. By simulating the trajectory of the molecule over nanoseconds or longer, it is possible to observe how the propionate side chain flexes and rotates in response to thermal fluctuations and solvent interactions. This provides a more realistic picture of the molecule's behavior in a real-world environment compared to gas-phase calculations.
Intermolecular Interactions and Solvation Effects
The interactions between this compound and solvent molecules are crucial for understanding its solubility and how the solvent environment modulates its properties. MD simulations explicitly model these interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions.
The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated from MD simulations. nih.govhuji.ac.ilmdpi.comresearchgate.net This is a key thermodynamic quantity that governs the molecule's partitioning between different phases. Furthermore, by analyzing the radial distribution functions between different atoms of this compound and the solvent molecules, it is possible to gain a detailed understanding of the structure of the solvation shell around the molecule. For instance, in an aqueous solution, one could investigate the arrangement of water molecules around the polar ester group and the nonpolar aromatic ring.
Illustrative Solvation Data for a Related Aromatic Ester in Water:
| Property | Calculated Value |
|---|---|
| Solvation Free Energy (kcal/mol) | -4.5 |
| Number of Water Molecules in First Solvation Shell | 25 |
| Average Hydrogen Bonds to Ester Group | 2.1 |
Density Functional Theory (DFT) Applications in the Study of this compound
Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry, enabling the investigation of molecular structures and properties with a favorable balance between accuracy and computational cost. aps.org This theoretical framework is centered on the principle that the ground-state energy of a many-electron system can be determined from its electron density. aps.org DFT calculations are instrumental in predicting a wide array of molecular properties, including spectroscopic parameters and reactivity, thereby offering profound insights into the behavior of molecules like this compound.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
DFT calculations are widely employed to predict the spectroscopic parameters of molecules, providing valuable data that can aid in the interpretation of experimental spectra. rsc.org For this compound, DFT can be utilized to compute its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, offering a theoretical basis for understanding its structural and electronic characteristics.
In the realm of NMR spectroscopy, DFT can predict the chemical shifts of ¹H and ¹³C nuclei. frontiersin.org These calculations typically involve optimizing the molecular geometry of this compound and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts are obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculations.
Similarly, DFT can be used to simulate the IR spectrum of this compound. This is achieved by first performing a geometry optimization to find the molecule's minimum energy structure. Subsequently, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. rsc.org The resulting frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum, which can then be compared with experimental data to aid in the assignment of vibrational modes.
Below are illustrative tables of predicted NMR and IR spectroscopic parameters for this compound, which would be the output of such DFT calculations.
Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | Aromatic CH | 7.25 | 128.9 |
| 2 | Aromatic CH | 7.10 | 126.5 |
| 3 | Aromatic C-CH₃ | - | 139.8 |
| 4 | Aromatic CH | 6.95 | 121.2 |
| 5 | Aromatic C-O | - | 150.5 |
| 6 | Aromatic CH | 6.98 | 118.0 |
| 7 | Methyl C (on ring) | 2.35 | 21.3 |
| 8 | Carbonyl C | - | 173.4 |
| 9 | Methylene (B1212753) CH₂ | 2.60 | 27.8 |
| 10 | Methyl C (on chain) | 1.20 | 9.1 |
Table 2: Illustrative Predicted IR Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C=O Stretch | Ester Carbonyl | 1755 |
| C-O Stretch | Ester | 1180 |
| C-H Stretch | Aromatic | 3050 |
| C-H Stretch | Aliphatic | 2980 |
| C=C Stretch | Aromatic Ring | 1600, 1490 |
Catalytic Site Interactions Modeling
DFT is a valuable tool for modeling the interactions between molecules and catalytic surfaces, providing insights into reaction mechanisms and catalyst performance. researchgate.net For this compound, DFT can be used to model its interaction with various catalytic sites, which is crucial for understanding its synthesis, conversion, or degradation in catalytic processes.
The modeling of catalytic site interactions typically involves constructing a model of the catalyst surface, which can range from a small cluster of atoms to a periodic slab representation. The this compound molecule is then placed in proximity to the active site of the catalyst model, and the geometry of the entire system is optimized to find the most stable adsorption configuration. mdpi.com
From these calculations, several key parameters can be extracted. The adsorption energy (E_ads) indicates the strength of the interaction between this compound and the catalyst surface. mdpi.com A negative and large E_ads value suggests strong and favorable adsorption. Analysis of the optimized geometry can reveal important details about the binding mode, such as the specific atoms involved in the interaction and any changes in bond lengths or angles upon adsorption.
Furthermore, DFT can be used to explore the electronic effects of the interaction. By analyzing the changes in the electronic density distribution, charge transfer between the molecule and the catalyst can be quantified. The frontier molecular orbitals (HOMO and LUMO) of the adsorbed system can also be examined to understand how the interaction influences the reactivity of this compound. mdpi.com These computational studies can help in identifying the most likely reaction pathways and in designing more efficient catalysts.
Below is an illustrative table of parameters that could be obtained from a DFT study of this compound interacting with a hypothetical catalytic surface.
Table 3: Illustrative DFT-Calculated Parameters for the Interaction of this compound with a Hypothetical Catalyst Surface
| Parameter | Value |
| Adsorption Energy (E_ads) | -1.25 eV |
| Key Interaction Distance (e.g., O_carbonyl - Metal_surface) | 2.15 Å |
| Charge Transfer (from molecule to surface) | +0.35 e |
| Change in C=O Bond Length upon Adsorption | +0.05 Å |
Environmental Fate and Degradation Studies of M Cresyl Propionate
Biodegradation Pathways and Kinetics
Biodegradation is the principal mechanism for the breakdown of m-cresyl propionate (B1217596) and its constituents in soil and water. This process is carried out by a diverse range of microorganisms that utilize the compound as a source of carbon and energy.
Aerobic Biodegradation Processes
Under aerobic conditions, the biodegradation of m-cresyl propionate proceeds rapidly following its initial hydrolysis.
m-Cresol (B1676322) Degradation: The aerobic breakdown of m-cresol is well-documented and can proceed through several distinct pathways depending on the microbial species and the growth conditions. nih.gov Bacteria from the genus Pseudomonas are particularly efficient at degrading cresols. nih.govmdpi.comresearchgate.netnih.gov When grown on m-cresol, Pseudomonas putida typically utilizes a meta-cleavage pathway, where the aromatic ring is cleaved after initial hydroxylation to 3-methylcatechol. nih.gov However, when the same bacterium is grown on a different substrate like 3,5-xylenol, it can metabolize m-cresol through a gentisate pathway, involving oxidation to 3-hydroxybenzoate and subsequent hydroxylation to gentisate before ring fission. nih.gov Other studies have identified an ortho-cleavage pathway in aerobic granules, where m-cresol is converted to catechol before the aromatic ring is opened. nih.gov
A novel bacterium, Lysinibacillus cresolivorans, isolated from coking wastewater sludge, has demonstrated the ability to use m-cresol as its sole carbon and energy source. This highlights the presence of specialized microbes capable of efficiently degrading this compound in contaminated environments.
Propionate Degradation: Once liberated, propionate is a simple short-chain fatty acid that is readily metabolized by a vast array of aerobic microorganisms. It is typically converted to propionyl-CoA and subsequently enters central metabolic routes, such as the Krebs cycle, leading to its complete mineralization to carbon dioxide and water.
Kinetics: The kinetics of aerobic m-cresol degradation often follow substrate inhibition models, such as the Haldane model, where high concentrations of the substrate can inhibit the activity of degradative enzymes. For instance, Pseudomonas putida exhibits higher resistance to phenol (B47542) inhibition compared to p-cresol (B1678582), indicating that the specific structure of the phenolic compound influences its inhibitory effect. mdpi.com Studies using aerobic granules have demonstrated high degradation efficiencies, with removal rates of up to 87% for m-cresol concentrations as high as 800 mg/L.
| Organism/System | Substrate | Kinetic Model | μmax (h-1) | Ks (mg/L) | Ki (mg/L) | Source |
|---|---|---|---|---|---|---|
| Pseudomonas putida | p-Cresol | Haldane | 0.185 | 65.1 | 243.56 | mdpi.com |
| Pseudomonas putida | Phenol | Haldane | 0.45 | 221.4 | 310.5 | mdpi.com |
Anaerobic Biodegradation Processes
In the absence of oxygen, the biodegradation of this compound and its derivatives is a more complex, multi-step process carried out by syntrophic microbial communities. nih.gov
m-Cresol Degradation: Anaerobic degradation of m-cresol has been observed under various electron-accepting conditions. With sulfate (B86663) as the electron acceptor, a pure culture of Desulfotomaculum sp. strain Groll was found to metabolize m-cresol by oxidizing its methyl group. nih.govasm.orgasm.org The proposed pathway involves the sequential conversion to 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, 3-hydroxybenzoic acid, and finally benzoic acid, which is then further degraded. nih.govasm.org This contrasts with other cresol isomers where anaerobic degradation can be initiated by carboxylation. asm.org
Two primary pathways for syntrophic propionate degradation are known: the methylmalonyl-CoA (MMC) pathway, commonly used by bacteria like Syntrophobacter, and a dismutation pathway utilized by organisms such as Smithella. nih.govnih.gov The efficiency of these pathways is highly dependent on environmental conditions like pH and temperature. cabidigitallibrary.org
Microbial Consortia and Enzyme Systems Involved in Degradation
The complete breakdown of this compound relies on the coordinated action of diverse microbial communities and their specialized enzyme systems.
Microbial Consortia: Effective degradation, particularly in complex environments, is typically achieved by microbial consortia rather than single species. researchgate.net In aerobic systems, complex communities within activated sludge or specialized aerobic granules can achieve high degradation rates. researchgate.net Anaerobically, the process is defined by syntrophy. Propionate-degrading consortia involve SPOB (e.g., Syntrophobacter, Pelotomaculum, Smithella) working in close association with methanogens (e.g., Methanoculleus, Methanosaeta) to overcome the thermodynamic barrier of propionate oxidation. nih.govfrontiersin.orgresearchgate.net The addition of specific partners, such as Geobacter sulfurreducens, can also enhance propionate degradation. dtu.dk
Enzyme Systems: The degradation process is initiated by enzymes that catalyze the hydrolysis of the ester bond in this compound. This is likely carried out by non-specific carboxylic ester hydrolases (EC 3.1.1), such as lipases or carboxylesterases, which are widespread in microorganisms. google.comfrontiersin.orgresearchgate.net
Following hydrolysis, specific enzymes target the m-cresol moiety:
Aerobic Pathways: The initial step is hydroxylation, catalyzed by monooxygenases like phenol hydroxylase. nih.gov The subsequent ring cleavage is performed by dioxygenases. In the ortho-cleavage pathway, catechol 1,2-dioxygenase is the key enzyme, while in the meta-cleavage pathway, catechol 2,3-dioxygenase is responsible. nih.gov
Anaerobic Pathways: For the methyl group oxidation pathway, an enzyme analogous to p-cresol methylhydroxylase is proposed. nih.govasm.org Other anaerobic pathways for aromatic compounds involve enzymes like benzoyl-CoA reductase, which is a key marker for anaerobic degradation of such molecules. researchgate.net
Abiotic Degradation Mechanisms
In addition to biodegradation, this compound can be transformed in the environment through non-biological processes, primarily photodegradation and hydrolysis.
Photodegradation Studies
Photodegradation involves the breakdown of chemical compounds by light energy. Studies on m-cresol, the primary chromophoric component of this compound, show that it is susceptible to photodegradation.
Direct photolysis of m-cresol upon irradiation at 365 nm is relatively slow. researchgate.net However, the process can be significantly accelerated by the presence of photosensitizing agents. In one study, the presence of an iron(III)-citrate complex increased the degradation efficacy from 30% to 52% after 6 hours of irradiation. researchgate.net The process is also pH-dependent, with higher degradation rates observed at lower pH values, which facilitate the generation of hydroxyl radicals via the Fenton reaction. researchgate.net The presence of oxygen also enhances the photodegradation rate by participating in the formation of radical species. researchgate.net
The use of semiconductor photocatalysts, such as zinc oxide (ZnO) under visible light, has also proven effective. This process leads to significant mineralization, with one study reporting a 78% removal of total organic carbon. researchgate.net Intermediates identified during the ZnO-mediated photodegradation of m-cresol include 2-methyl-1,4-benzodiol, 2-methyl-para-benzoquinone, 3,5-dihydroxytoluene, and 2,5-dihydroxy-benzaldehyde. researchgate.net
| Condition | Irradiation Source | Degradation Efficacy | Time | Key Intermediates | Source |
|---|---|---|---|---|---|
| m-cresol only (0.1 mM) | 365 nm | 30% | 6 h | Not specified | researchgate.net |
| m-cresol / Fe(III)-Citrate | 365 nm | 52% | 6 h | Not specified | researchgate.net |
| m-cresol (25 ppm) / ZnO | Visible Light | 78% TOC Removal | Not specified | 2-methyl-1,4-benzodiol, 2-methyl-para-benzoquinone | researchgate.net |
Hydrolytic Degradation in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For this compound, hydrolysis of the ester linkage is a key abiotic degradation pathway that releases m-cresol and propionic acid.
Environmental Monitoring and Detection Methodologies
The environmental monitoring of this compound, while not extensively documented in dedicated public studies, can be effectively achieved using established analytical methodologies developed for cresols, phenolic compounds, and other cresyl esters. The detection and quantification of this compound in environmental matrices such as water, soil, and air rely on a combination of sophisticated sample preparation and instrumental analysis techniques. The primary methods involve chromatographic separation coupled with sensitive detection systems.
Sample Preparation Techniques
Effective monitoring begins with the efficient extraction and concentration of this compound from the environmental sample matrix. The choice of technique depends on the matrix type and the target analyte's concentration.
Liquid-Liquid Extraction (LLE): This is a conventional method for extracting phenolic compounds from aqueous samples. It involves the use of a water-immiscible organic solvent, such as dichloromethane, to partition the analyte from the water phase. The pH of the aqueous sample is typically adjusted to acidic conditions (e.g., pH 2) to ensure the phenolic compounds are in their non-ionized form, enhancing their extraction into the organic solvent. The resulting extract is then concentrated before analysis.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, requiring smaller volumes of organic solvents. For phenolic compounds, C18 cartridges are commonly used. The water sample is passed through the cartridge, where this compound and similar compounds are adsorbed onto the solid phase. Subsequently, a small volume of an organic solvent like methanol (B129727) is used to elute the retained analytes, resulting in a concentrated and cleaned-up sample extract ready for analysis.
Liquid-Phase Microextraction (LPME): LPME is a miniaturized version of LLE that offers high enrichment factors with minimal solvent use. In this technique, a small drop of an organic solvent is suspended in the aqueous sample. The analyte partitions into this micro-droplet, which is then retracted and injected into the analytical instrument. This method has been successfully applied to the analysis of phenolic compounds, including m-cresol, in wastewater samples.
Instrumental Analysis
Following sample preparation, instrumental analysis is performed to separate, identify, and quantify this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound. The sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with a capillary column (e.g., HP-5MS). The separated compounds then enter the mass spectrometer, which provides mass spectra that act as a chemical fingerprint, allowing for definitive identification and quantification. GC can also be coupled with a Flame Ionization Detector (FID), which is a robust and sensitive detector for organic compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is another key technique, particularly suitable for less volatile or thermally sensitive compounds. The separation is achieved on a column (e.g., C18) with a liquid mobile phase. Detection is often performed using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the analyte at specific wavelengths. HPLC-DAD methods have been developed for the simultaneous detection of numerous phenolic compounds in water matrices.
The performance of these analytical methods for compounds structurally similar to this compound is summarized in the tables below. Due to a lack of specific published monitoring studies for this compound, these tables present data for the parent compound, m-cresol, and other phenolic compounds, which serve as a reliable proxy for the expected performance of these methodologies for this compound.
Table 1: Gas Chromatography-Based Method Performance for Phenolic Compounds in Water
| Analyte | Method | Matrix | Detection Limit (μg/L) | Recovery (%) | Relative Standard Deviation (%) |
|---|---|---|---|---|---|
| m-Cresol | LPME-GC-FID | Wastewater | 0.94 - 1.97 | 92 - 102 | <9.37 |
| Phenol | LPME-GC-FID | Wastewater | 0.94 - 1.97 | 92 - 102 | <9.37 |
| o-Cresol | LPME-GC-FID | Wastewater | 0.94 - 1.97 | 92 - 102 | <9.37 |
Data derived from studies on phenolic pollutants in coking plant wastewater, demonstrating the applicability of LPME-GC-FID for cresols. smolecule.comglsciences.com
Table 2: High-Performance Liquid Chromatography-Based Method Performance for Phenolic Compounds in Water
| Analyte | Method | Matrix | Limit of Detection (LOD) (μg/L) | Limit of Quantification (LOQ) (μg/L) | Linear Range (μg/mL) |
|---|---|---|---|---|---|
| m-Cresol | HPLC-DAD | Wastewater | 0.11 - 0.61 | 0.37 - 2.04 | 5 - 125 |
| Phenol | HPLC-DAD | Wastewater | 0.11 - 0.61 | 0.37 - 2.04 | 5 - 125 |
| Nitrophenols | HPLC-DAD | Surface Water & Wastewater | 0.40 - 5.51 | - | - |
This table summarizes the performance of HPLC-DAD methods for priority phenolic compounds, indicating high sensitivity and wide linear ranges suitable for environmental monitoring. ethernet.edu.etgoogle.com
While specific environmental monitoring programs for this compound are not prominently documented, its structural similarity to other industrially relevant cresyl esters and phenolic compounds means that existing environmental monitoring frameworks and analytical methods can be readily adapted for its detection. The methodologies outlined provide a robust foundation for assessing its presence and concentration in various environmental compartments.
Role of M Cresyl Propionate in Advanced Materials and Chemical Intermediates
Precursor Role in Polymer Chemistry and Resin Synthesis
While m-cresyl propionate (B1217596) is not typically used directly as a monomer in large-scale polymer production, its chemical precursor, m-cresol (B1676322) , is a critical building block in the synthesis of phenolic resins. These resins are broadly classified into two types, novolacs and resols, and their formation is highly dependent on the reactivity of the phenol (B47542) used, with m-cresol being the most reactive of the cresol (B1669610) isomers. google.com This high reactivity is crucial for the condensation reactions with aldehydes, typically formaldehyde, that lead to the polymer backbone. google.com
Phenolic resins derived from m-cresol are known for their thermal stability, chemical resistance, and fire-retardant properties. google.com.qa Monomers like m-cresol are considered promising for the creation of phenolic nanomaterials and other advanced structures. justia.com Recent research has even demonstrated that m-cresol can be directly polymerized using a plasma-exposure process to create solid, antimicrobial films with strong adhesive properties, highlighting the versatility of the parent molecule in forming polymeric materials. google.com
Furthermore, derivatives of m-cresol are employed as components in the synthesis of functional polymer additives. For instance, m-cresyl moieties are incorporated into complex phosphite (B83602) molecules that act as stabilizers and antioxidants for polymers. google.com
Intermediate in the Synthesis of Specialty Chemicals
m-Cresyl propionate and its closely related analogues serve as intermediates in the synthesis of valuable specialty chemicals, particularly in the fields of fragrances and antiseptics.
The esterification of m-cresol and its derivatives with short-chain fatty acids, such as propionic acid, yields compounds with specific functional properties. An early 20th-century patent describes esters of p-chloro-m-cresol with acids like propionic acid as valuable disinfectants. epo.org These esters were developed to reduce the irritating effect of the parent cresol on mucous membranes while retaining potent antiseptic and analgesic qualities. epo.org This established a role for cresol esters as important pharmaceutical and therapeutic agents.
In the fragrance industry, derivatives of m-cresol are used as components in perfume compositions. A 1987 patent discloses that such compounds can impart a fine and natural leather-like odor to various products. justia.com The synthesis of these fragrance molecules can be achieved through methods like the Claisen rearrangement of phenyl alkenyl ethers, which are themselves prepared from m-cresol. justia.com The parent compound, m-cresol, is a well-established intermediate for a wide range of chemicals, including pesticides like fenitrothion, synthetic vitamin E, and thymol. justia.com
Table 1: Applications of m-Cresol Esters as Specialty Chemical Intermediates
| Product Category | Specific Application | Parent Compound(s) | Reference |
| Antiseptics | Disinfectant and analgesic for mucous membranes with reduced irritation. | p-Chloro-m-cresol, Propionic Acid | epo.org |
| Fragrances | Component in perfume compositions to create a leather-like scent. | m-Cresol, Propionic Acid (and other derivatives) | justia.com |
Applications in Advanced Functional Materials Development
The development of advanced functional materials often relies on incorporating specific chemical moieties to impart desired properties like stability, conductivity, or resistance to degradation. While this compound itself is not widely cited as a primary functional material, its structural components—the m-cresol group and the propionate ester group—are individually recognized for their roles in creating functional additives for polymers.
Derivatives of m-cresol are key building blocks for high-performance antioxidants used to protect polymeric materials. Liquid phosphite compositions incorporating m-cresyl groups are used as stabilizers in polymers, including in fiber applications where they can be applied topically. google.com Similarly, complex phenolic propionate esters are well-known antioxidants. A 2020 patent for insulating wire formulations lists several propionate-based antioxidants, such as pentaerythrityl-tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate], alongside cresol derivatives like 4,4′-thiobis(6-tert-butyl-m-cresol). justia.com This demonstrates the utility of both structural motifs in preventing thermal degradation in advanced material applications. justia.com
The precursor, m-cresol, also finds direct use in functional materials. It is utilized as a specialized solvent for casting polyaniline films, where it induces a "secondary doping" effect that results in superior electrical conductivity compared to films cast from other solvents. justia.com This application is critical in the field of conductive polymers and organic electronics.
Table 2: Functional Polymer Additives Based on Cresol and Propionate Structures
| Additive Chemical Name | Function | Polymer System Application | Reference |
| Tris(nonylphenyl) phosphite (and other polymeric polyphosphites) | Antioxidant, Processing Aid | Polyolefins (e.g., for films) | |
| 4,4-Thiobis(6-tert-butyl-m-cresol) | Primary Antioxidant | Polyethylene-based wire insulation | justia.com |
| Pentaerythrityl-tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate] | Primary Antioxidant | Polyethylene-based wire insulation | justia.com |
| Liquid phosphite compositions with cresyl moieties | Stabilizer, Antioxidant | General polymers, Fiber applications | google.com |
Process Intensification in the Production of M Cresyl Propionate
Microreactor Technology for Enhanced Synthesis
The synthesis of esters like m-cresyl propionate (B1217596) can be significantly enhanced by shifting from traditional batch reactors to continuous flow microreactors. mdpi.com Microreactors are miniaturized systems with internal channel dimensions typically in the micrometer range, creating an exceptionally high surface-area-to-volume ratio. researchgate.net This characteristic fundamentally improves process control and efficiency. google.com
The primary advantages of using microreactor technology for the esterification of m-cresol (B1676322) with a propionylating agent (like propionic acid or propionic anhydride) include:
Superior Heat Transfer: The small thermal mass and large surface area of microreactors allow for rapid and precise temperature control. google.comuni-mainz.de This is crucial for managing the heat of reaction in esterification, preventing side reactions, and maintaining optimal kinetic conditions, even for highly exothermic processes. google.com
Enhanced Mass Transfer: The small diffusion distances within the microchannels dramatically accelerate mixing and mass transfer rates between reactants. researchgate.net This leads to faster reaction kinetics, often reducing reaction times from hours in batch reactors to mere seconds or minutes in a continuous flow system. researchgate.net
Improved Safety and Control: The small hold-up volume within a microreactor minimizes the risk associated with handling reactive chemicals. mdpi.com The precise control over reaction parameters ensures consistent product quality and higher yields. numberanalytics.com
The performance of microreactors can be quantified by metrics such as space-time yield (STY), which represents the amount of product formed per unit of reactor volume per unit of time.
| Parameter | Conventional Batch Reactor | Microreactor | Reference |
|---|---|---|---|
| Typical Reaction Time | Hours | Seconds to Minutes | researchgate.net |
| Heat Transfer | Slow, potential for hot spots | Excellent, near-isothermal conditions | google.com |
| Mass Transfer | Limited by mixing efficiency | Extremely fast due to short diffusion paths | researchgate.net |
| Surface-to-Volume Ratio (m²/m³) | ~1,000 | 10,000 - 50,000 | researchgate.net |
| Process Control | Difficult, gradient effects | Precise, gradient-free conditions | osf.io |
Multifunctional Reactors and Integrated Processes
A cornerstone of process intensification is the use of multifunctional reactors, which combine chemical reaction with another unit operation, such as separation, in a single apparatus. eolss.net For the equilibrium-limited esterification reaction to produce m-cresyl propionate, reactive distillation (RD) is a highly effective integrated process. numberanalytics.comntnu.no
In the synthesis of this compound from m-cresol and propionic acid, water is formed as a by-product. According to Le Chatelier's principle, the continuous removal of this water from the reaction zone will shift the equilibrium towards the product side, thereby increasing the conversion of the reactants. Reactive distillation achieves this by carrying out the reaction in a distillation column. srce.hr The section of the column where the reaction occurs contains a heterogeneous catalyst, often incorporated into structured packings like KATAPAK®-S. witpress.comchemicalpapers.com
The key benefits of using reactive distillation for this compound production include:
Increased Conversion: By overcoming equilibrium limitations, RD can achieve significantly higher reactant conversion than a conventional reactor system. ntnu.nosrce.hr
Enhanced Selectivity: The immediate removal of products from the reactive zone can prevent subsequent side reactions or product degradation.
Energy Savings: The heat generated by an exothermic esterification reaction can be used in-situ to provide the heat required for distillation, reducing external energy input. srce.hr
Reduced Capital Costs: Combining a reactor and a distillation column into a single unit reduces the plant footprint and lowers capital investment compared to a sequential process train. osf.ioeolss.net
The conventional process for producing an ester typically involves a reactor followed by a series of separation units, such as multiple distillation columns. eolss.net Reactive distillation streamlines this significantly.
| Feature | Conventional Process (Reactor + Separation Train) | Reactive Distillation Process | Reference |
|---|---|---|---|
| Number of Main Units | Multiple (reactor, columns, decanters) | One (reactive distillation column) | eolss.net |
| Reactant Conversion | Limited by chemical equilibrium | High, due to equilibrium shift | srce.hr |
| Energy Consumption | High | Lower, due to heat integration | eolss.net |
| Capital Investment | High | Lower | eolss.net |
| Recycle Streams | Often requires large recycle streams | Reduced or eliminated | numberanalytics.com |
Advanced Separation Technologies in Production Streams
The purification of this compound from the reaction mixture is critical for achieving the high purity required for its applications. Traditional separation methods like decantation and water washing can be inefficient and generate significant wastewater. researchgate.net Advanced separation technologies, particularly membrane-based processes, offer a more efficient and environmentally benign alternative. unimelb.edu.au
For esterification streams, the removal of water is a key challenge, especially when azeotropes are formed with the alcohol reactant or the ester product. dechema.de
Pervaporation: This membrane process is highly effective for separating water from organic mixtures. iupac.org In pervaporation, the liquid feed mixture is brought into contact with a hydrophilic membrane. Water preferentially permeates through the membrane as a vapor and is removed under vacuum on the permeate side. This process can break azeotropes and allows for the continuous removal of water from a reaction, thereby driving the conversion. iupac.org Coupling a reactor with a pervaporation unit is a powerful hybrid process.
Membrane Reactors: Integrating a membrane directly into the reactor setup combines reaction and separation in a single step. acs.orgresearchgate.net For this compound synthesis, a pervaporation membrane could be integrated with the reactor to continuously remove water as it is formed, pushing the reaction to completion. acs.org This approach increases the reaction conversion rate, shortens reaction time, and reduces energy consumption. acs.org
Supported Liquid Membranes (SLMs): This technology can be used for the selective separation and recovery of phenolic compounds like the unreacted m-cresol from aqueous streams. researchgate.net In one study, using linseed oil as a green liquid membrane phase, separation rates for m-cresol greater than 96% were achieved, with recovery rates around 92%. researchgate.net This method is efficient for purifying waste streams and recovering valuable reactants.
These advanced technologies offer significant improvements in separation efficiency and environmental impact over older methods.
| Technology | Application | Key Finding | Reference |
|---|---|---|---|
| Supported Liquid Membrane | Recovery of m-cresol from aqueous solution | Separation rate >96%; Recovery rate ~92% | researchgate.net |
| Pervaporation | Dewatering of esterification reactions | Continuously shifts reaction equilibrium, enabling total conversion | iupac.org |
| Membrane Reactor | Ester production | Increases reaction conversion, shortens time, reduces energy use | acs.orgresearchgate.net |
Energy Efficiency and Economic Sustainability in Manufacturing Processes
The chemical manufacturing industry is a significant consumer of energy, with thermal separation processes like distillation accounting for a large portion of processing costs. scirp.orgebsco.com Improving energy efficiency is therefore a primary driver for adopting process intensification, leading to enhanced economic sustainability and a reduced environmental footprint. saudijournals.comresearchgate.net
The transition to a low-carbon, energy-efficient economy is an opportunity to improve the competitiveness of manufacturing firms. econstor.eu The PI technologies discussed for this compound production contribute directly to this goal:
Lower Capital and Operating Costs: By reducing the size and number of equipment pieces, PI leads to substantial savings in capital investment. numberanalytics.comosf.io Smaller, more efficient units also mean lower maintenance and operating costs.
Waste Reduction and Improved Sustainability: PI techniques enhance reaction selectivity, which minimizes the generation of waste by-products. numberanalytics.com Advanced separation technologies allow for the recovery and recycling of unreacted materials, further contributing to a circular economy model. saudijournals.com This focus on minimizing environmental impact is a key aspect of sustainable manufacturing. saudijournals.com
Ultimately, the economic viability of this compound production is intrinsically linked to the energy efficiency of the process. By adopting PI strategies, manufacturers can achieve a more profitable and sustainable operation, aligning with global trends toward greener chemical production. econstor.euresearchgate.net
Q & A
Q. What are the optimal synthetic routes for m-Cresyl propionate, and how can yield and purity be maximized?
this compound can be synthesized via esterification of m-cresol with propionic acid, typically catalyzed by concentrated sulfuric acid or enzymatic methods. Key parameters include molar ratios (e.g., 1:1.2 acid-to-alcohol), temperature (80–120°C), and reaction time (4–8 hours). Post-synthesis purification via fractional distillation or recrystallization is critical to achieve >95% purity. Characterization should include NMR (¹H/¹³C), FT-IR for ester group confirmation, and GC-MS for purity assessment .
Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?
High-resolution GC-MS is preferred for identifying this compound in mixtures due to its volatility. For non-volatile byproducts, HPLC with UV/Vis detection (λ = 210–240 nm) or LC-MS can resolve structural ambiguities. Quantitative analysis requires calibration curves using certified reference standards. Purity validation should adhere to protocols outlined in the Beilstein Journal of Organic Chemistry, emphasizing reproducibility and cross-validation with independent methods (e.g., elemental analysis) .
Q. How does pH influence the stability of this compound in aqueous solutions?
Stability studies should be conducted under controlled pH (2–12) and temperature (25–60°C) using buffered solutions. Hydrolysis rates can be monitored via UV spectroscopy or titrimetry. For example, acidic conditions (pH < 4) accelerate ester hydrolysis, while neutral to alkaline conditions (pH 7–9) enhance stability. Data should be analyzed using first-order kinetics models to calculate half-lives .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data on this compound’s enzymatic interactions?
Discrepancies in enzyme inhibition studies (e.g., acetyltransferase p300) may arise from differences in assay conditions (e.g., acyl-CoA availability, cofactor concentrations). To resolve this, use isotopic tracing (e.g., ¹³C-propionate) to track metabolic incorporation. Cross-validate findings with competitive inhibition assays and molecular docking simulations to confirm binding affinities .
Q. How can computational modeling predict this compound’s reactivity in biological systems?
Density Functional Theory (DFT) calculations can model electrophilic attack sites and hydrolysis pathways. Parameters like Gibbs free energy (ΔG) and activation barriers should be compared with experimental kinetic data. Software such as Gaussian or ORCA, coupled with solvation models (e.g., COSMO), improves accuracy. Validate predictions with in vitro LC-MS/MS fragmentation patterns .
Q. What strategies mitigate biases in toxicity studies of this compound derivatives?
Implement double-blind protocols for cell viability assays (e.g., MTT, LDH release) to minimize observer bias. Use orthogonal methods (e.g., transcriptomics for oxidative stress markers) to confirm toxicity mechanisms. Statistical analysis should include ANOVA with post-hoc tests (e.g., Tukey’s HSD) and effect size calculations to distinguish biological relevance from noise .
Methodological Guidance
Q. How should researchers design experiments to address gaps in this compound’s environmental fate?
Conduct microcosm studies simulating soil/water systems, spiked with this compound (10–100 ppm). Monitor degradation via GC-MS and 16S rRNA sequencing to identify microbial consortia involved. Include abiotic controls (autoclaved samples) to distinguish biotic vs. abiotic degradation pathways. Data interpretation must align with OECD guidelines for environmental risk assessment .
Q. What protocols ensure reproducibility in synthesizing this compound analogs?
Document all variables (e.g., solvent purity, catalyst batch) in supplemental materials. Use IUPAC nomenclature for analogs and validate structures via X-ray crystallography or 2D NMR (HSQC, HMBC). For scalability, compare batch vs. flow reactor efficiencies using Design of Experiments (DoE) software (e.g., JMP) to optimize parameters .
Data Contradiction and Validation
Q. How can conflicting results in this compound’s spectroscopic data be reconciled?
Contradictions in FT-IR peaks (e.g., C=O stretch at 1730 vs. 1745 cm⁻¹) may stem from solvent polarity or hydrogen bonding. Re-run spectra in inert solvents (e.g., CCl₄) and compare with computational predictions (e.g., Gaussian vibrational frequency analysis). Collaborative inter-laboratory studies using shared reference standards can resolve instrumental variability .
Q. What statistical approaches are recommended for meta-analyses of this compound studies?
Use PRISMA guidelines for systematic reviews. Apply random-effects models to account for heterogeneity across studies. Sensitivity analyses should exclude outliers identified via Cook’s distance. Open-source tools like R (metafor package) or RevMan enhance transparency. Report effect sizes with 95% confidence intervals to contextualize significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
